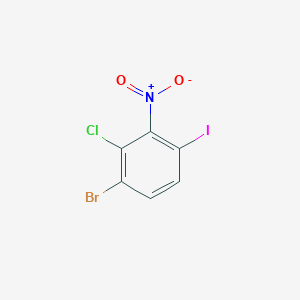

2-Chloro-3-bromo-6-iodonitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-4-iodo-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClINO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETSYSSPRVSLRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)Cl)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations of 2 Chloro 3 Bromo 6 Iodonitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogen Substituents

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings. The presence of a strongly electron-withdrawing nitro group in 2-chloro-3-bromo-6-iodonitrobenzene significantly activates the aromatic ring towards nucleophilic attack. This activation is a prerequisite for the SNAr mechanism, which proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Comparative Study of Leaving Group Tendencies of Halogen Atoms (Cl, Br, I)

In the context of SNAr reactions, the relative leaving group ability of halogens is often inverted compared to SN1 and SN2 reactions. For activated aryl halides, the typical order of reactivity is F > Cl ≈ Br > I. nih.govwikipedia.org This trend is attributed to the rate-determining step of the SNAr mechanism, which is the initial attack of the nucleophile on the carbon atom bearing the leaving group. A more electronegative halogen, such as chlorine, polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

In the case of 2-chloro-3-bromo-6-iodonitrobenzene, the nitro group is positioned ortho to the iodine and para to the chlorine, and meta to the bromine. This positioning has a profound influence on the reactivity of each halogen. The strong -M and -I effects of the nitro group will significantly activate the positions ortho and para to it. Therefore, the carbon atoms attached to the chlorine and iodine are expected to be the primary sites of nucleophilic attack.

Considering these factors, it is anticipated that the chlorine atom at the 2-position would be the most susceptible to substitution due to the strong activation by the para-nitro group. The iodine at the 6-position is also activated by the ortho-nitro group, but steric hindrance from the adjacent bromine atom might slightly diminish its reactivity compared to the chlorine. The bromine at the 3-position is meta to the nitro group and is therefore significantly less activated, making it the least likely to be displaced in an SNAr reaction.

Table 1: Predicted Relative Reactivity of Halogen Leaving Groups in 2-Chloro-3-bromo-6-iodonitrobenzene towards Nucleophilic Aromatic Substitution.

| Leaving Group | Position | Activation by Nitro Group | Predicted Relative Reactivity |

| Cl | 2 | Para | High |

| I | 6 | Ortho | Moderate to High |

| Br | 3 | Meta | Low |

Reactivity Towards Various Nucleophiles (e.g., Oxygen-, Nitrogen-, and Carbon-based)

The rate and outcome of SNAr reactions are also highly dependent on the nature of the attacking nucleophile. Generally, stronger nucleophiles react faster.

Oxygen-based nucleophiles , such as alkoxides (e.g., methoxide, ethoxide) and phenoxides, are common reactants in SNAr. Their reactivity is influenced by their basicity and the solvent used. For 2-chloro-3-bromo-6-iodonitrobenzene, reaction with an alkoxide would be expected to preferentially substitute the chlorine atom to yield the corresponding alkoxy derivative.

Nitrogen-based nucleophiles , including ammonia, primary amines, and secondary amines, are also effective in SNAr reactions. The substitution of a halogen with an amino group is a fundamental transformation in the synthesis of many pharmaceuticals and agrochemicals. The reaction of 2-chloro-3-bromo-6-iodonitrobenzene with an amine would likely lead to the formation of the corresponding aniline (B41778) derivative, again with a preference for substitution at the 2-position.

Carbon-based nucleophiles , such as enolates and organometallic reagents, can also participate in SNAr reactions, although their use is sometimes more complex. These reactions allow for the formation of new carbon-carbon bonds on the aromatic ring. In some cases, particularly with iodine as a leaving group, alternative mechanisms like the SRN1 (radical-nucleophilic aromatic substitution) might compete, especially with certain carbon nucleophiles. researchgate.net

Influence of Nitro Group and Other Halogens on SNAr Reaction Rates and Regiochemistry

The nitro group is the primary activating group in 2-chloro-3-bromo-6-iodonitrobenzene for SNAr reactions. Its strong electron-withdrawing nature (-M and -I effects) delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the reaction. quora.com The regiochemical outcome is dictated by the positions ortho and para to the nitro group, as these are the positions where the negative charge can be effectively stabilized by resonance.

Reduction Chemistry of the Aromatic Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, providing access to a wide range of anilines which are versatile intermediates.

Selective Transformation to the Aminobenzene Derivative

The selective reduction of the nitro group in the presence of halogen substituents is a common challenge in synthetic chemistry. Many reducing agents can also lead to hydrodehalogenation (replacement of a halogen with hydrogen). For 2-chloro-3-bromo-6-iodonitrobenzene, the goal would be to selectively reduce the nitro group to an amino group, yielding 2-chloro-3-bromo-6-iodoaniline.

Several methods have been developed for the chemoselective reduction of nitroarenes. organic-chemistry.org These include the use of:

Metal hydrides: Reagents like tin(II) chloride (SnCl2) in acidic media are classic examples for the selective reduction of nitro groups in the presence of halogens.

Transfer hydrogenation: Using a hydrogen donor like hydrazine (B178648) or formic acid in the presence of a catalyst (e.g., Pd/C) can be a mild and effective method.

Specific reagents: Systems like Co2(CO)8-H2O have been shown to selectively reduce nitro groups in the presence of other reducible functional groups, including halogens. kchem.org

Catalytic Hydrogenation Pathways and Catalyst Selectivity in the Presence of Halogens

Catalytic hydrogenation is a widely used industrial method for the reduction of nitro compounds. wikipedia.org However, the choice of catalyst and reaction conditions is crucial to avoid the undesired side reaction of hydrodehalogenation. The lability of the carbon-halogen bonds generally increases in the order C-Cl < C-Br < C-I. Therefore, the C-I bond in 2-chloro-3-bromo-6-iodonitrobenzene would be the most susceptible to cleavage during catalytic hydrogenation.

To achieve selective reduction of the nitro group, catalysts with high selectivity are required.

Palladium on carbon (Pd/C) is a common hydrogenation catalyst, but it can also promote hydrodehalogenation, especially at higher temperatures and pressures. Careful control of reaction conditions is necessary.

Platinum-based catalysts (e.g., PtO2) can also be used, but may also lead to dehalogenation.

Nickel catalysts (e.g., Raney Nickel) are often employed for nitro group reduction.

Gold-based catalysts have shown promise for the selective hydrogenation of substituted nitroaromatics, exhibiting high chemoselectivity for the reduction of the nitro group while leaving other functional groups, including halogens, intact.

The general pathway for the catalytic hydrogenation of a nitro group involves a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine product is formed. The catalyst surface plays a key role in mediating the transfer of hydrogen atoms to the nitro group.

Table 2: Common Catalysts for Nitro Group Reduction and Their Potential for Halogen Tolerance.

| Catalyst | Common Use | Potential for Halogen Tolerance |

| Pd/C | Hydrogenation of nitro groups | Moderate; hydrodehalogenation can occur |

| PtO2 (Adams' catalyst) | Hydrogenation of various functional groups | Moderate; can cause dehalogenation |

| Raney Ni | Reduction of nitro groups | Varies with conditions |

| Au/support | Selective hydrogenation | High; often preserves halogen substituents |

Note: The effectiveness and selectivity of these catalysts can be highly dependent on the specific substrate, solvent, temperature, and pressure. This table provides a general overview.

Electrochemical and Chemical Reduction Methods

The reduction of the nitro group on the 2-Chloro-3-bromo-6-iodonitrobenzene ring is a pivotal transformation, offering a gateway to various functionalized anilines. The presence of multiple halogen substituents, however, necessitates a careful selection of reduction methods to ensure chemoselectivity and avoid undesired dehalogenation.

Chemical reduction of nitroarenes can be achieved through a variety of reagents and catalyst systems. For polyhalogenated nitroarenes, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine hydrate (B1144303) is a common method. chemistrysteps.com This approach is often effective in selectively reducing the nitro group to an amine while preserving the carbon-halogen bonds. chemistrysteps.com However, reaction conditions such as temperature and pressure may need to be carefully controlled, as higher temperatures can sometimes lead to dehalogenation. chemistrysteps.com

Other metal-based reducing systems, such as iron in acidic media (e.g., Fe/HCl or Fe/acetic acid), are widely used for the reduction of nitroaromatics on an industrial scale and are known for their chemoselectivity. masterorganicchemistry.comyoutube.com Tin(II) chloride in concentrated hydrochloric acid is another classic method for this transformation. The choice of reagent can influence the outcome, with some systems potentially leading to partially reduced products like hydroxylamines or azoxy compounds depending on the reaction conditions. masterorganicchemistry.compressbooks.pub

The table below summarizes various chemical methods applicable to the reduction of halogenated nitroaromatics, which could be adapted for 2-Chloro-3-bromo-6-iodonitrobenzene.

| Reagent/Catalyst System | Potential Products | Remarks |

| H₂, Pd/C | 2-Chloro-3-bromo-6-iodoaniline | A standard method for selective nitro group reduction. chemistrysteps.com |

| Hydrazine hydrate, Pd/C | 2-Chloro-3-bromo-6-iodoaniline | An alternative hydrogen source for catalytic hydrogenation. chemistrysteps.com |

| Fe, HCl/CH₃COOH | 2-Chloro-3-bromo-6-iodoaniline | A cost-effective and chemoselective method. masterorganicchemistry.comyoutube.com |

| SnCl₂, HCl | 2-Chloro-3-bromo-6-iodoaniline | A classic laboratory method for nitro group reduction. masterorganicchemistry.com |

| Sodium Hydrosulfite | 2-Chloro-3-bromo-6-iodoaniline | A milder reducing agent that can be selective. masterorganicchemistry.comyoutube.com |

Electrochemical reduction offers an alternative, often milder, method for the reduction of nitro compounds. By controlling the electrode potential, it is possible to achieve selective reduction of the nitro group. In polyhalogenated nitrobenzenes, the reduction potential of the nitro group is generally less negative than that of the carbon-halogen bonds, allowing for selective transformation into the corresponding aniline. Electrolytic reduction has been noted as a method to produce aryl hydroxylamines from aryl nitro compounds, indicating that the final product can be controlled by the reaction conditions. masterorganicchemistry.com

Exploration of Electrophilic Aromatic Substitution (EAS) Reactivity

The aromatic ring of 2-Chloro-3-bromo-6-iodonitrobenzene is heavily deactivated towards electrophilic aromatic substitution (EAS). This is due to the cumulative electron-withdrawing effects of the four substituents. The nitro group (-NO₂) is a powerful deactivating group due to both its strong inductive electron withdrawal and its resonance effect, which pulls electron density from the ring. chemistrysteps.comyoutube.compressbooks.pub

Halogens (Cl, Br, I) are also deactivating groups. pressbooks.pubmasterorganicchemistry.com This is a result of their strong inductive electron-withdrawing effect, which outweighs their weaker resonance electron-donating effect. pressbooks.pub In the case of 2-Chloro-3-bromo-6-iodonitrobenzene, the presence of three halogen atoms and one nitro group makes the benzene (B151609) ring extremely electron-deficient and therefore, significantly less nucleophilic and reactive towards electrophiles. chemistrysteps.comwikipedia.org

The directing effects of these substituents are also important. The nitro group is a meta-director, while halogens are ortho-, para-directors. masterorganicchemistry.compressbooks.publibretexts.org In this specific molecule, the only available position for substitution is C-4 and C-5. The directing effects of the present substituents on these positions are summarized below:

| Substituent | Position | Directing Effect on C-4 | Directing Effect on C-5 |

| -NO₂ | C-1 | Meta | Meta |

| -Cl | C-2 | Ortho | Meta |

| -Br | C-3 | Para | Ortho |

| -I | C-6 | Meta | Para |

The combination of these directing effects and the severe deactivation of the ring makes predicting the outcome of an EAS reaction challenging.

Due to the profound deactivation of the aromatic ring, any further functionalization via electrophilic aromatic substitution would necessitate harsh, or "activated," reaction conditions. wikipedia.org Such conditions typically involve high temperatures, prolonged reaction times, and the use of highly reactive electrophiles and strong Lewis acid catalysts. msu.edu

For example, nitration would require aggressive reagents like fuming nitric acid in concentrated sulfuric acid at elevated temperatures. msu.edu Similarly, Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings like nitrobenzene (B124822), suggesting they would be extremely difficult to perform on 2-Chloro-3-bromo-6-iodonitrobenzene. youtube.comucalgary.ca Halogenation might be possible but would also require forcing conditions.

Even under such activated conditions, the yields are expected to be low, and there may be a risk of side reactions, including displacement of existing substituents or decomposition of the starting material. The regioselectivity would be dictated by the complex interplay of the directing effects of the four existing groups, making it difficult to achieve a single, pure product.

Other Potential Reaction Pathways

Metal-catalyzed cross-coupling reactions offer a powerful tool for the selective functionalization of 2-Chloro-3-bromo-6-iodonitrobenzene. The different carbon-halogen bonds present in the molecule (C-I, C-Br, C-Cl) exhibit distinct reactivities in common cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This difference in reactivity is primarily due to the variation in bond dissociation energies, which generally follows the trend C-I < C-Br < C-Cl. nih.gov

This reactivity gradient allows for stepwise and site-selective functionalization. The C-I bond is the most reactive and can be selectively coupled under milder conditions, leaving the C-Br and C-Cl bonds intact. nih.gov For instance, a palladium-catalyzed Suzuki coupling with an arylboronic acid could be performed selectively at the C-6 position.

Following the initial coupling at the iodo-substituted carbon, the C-Br bond at the C-3 position can be targeted for a second cross-coupling reaction under slightly more forcing conditions (e.g., by changing the ligand, catalyst, or increasing the temperature). Finally, the C-Cl bond at the C-2 position, being the least reactive, would require the most vigorous conditions for coupling. This stepwise approach allows for the controlled introduction of different substituents at specific positions on the aromatic ring.

The table below illustrates the potential for selective cross-coupling reactions:

| Reaction Type | Target Bond | Relative Conditions | Potential Product |

| Suzuki Coupling | C-I | Mild | 2-Chloro-3-bromo-6-aryl-nitrobenzene |

| Sonogashira Coupling | C-Br | Moderate | 2-Chloro-3-alkynyl-6-aryl-nitrobenzene |

| Buchwald-Hartwig Amination | C-Cl | Forcing | 2-Amino-3-alkynyl-6-aryl-nitrobenzene |

The thermal stability of nitroaromatic compounds can be influenced by their substitution pattern. Nitroaromatics are known to be energetic materials, and their decomposition can be triggered at elevated temperatures. tamu.edunih.gov The primary decomposition pathway for many nitroaromatics at high temperatures involves the cleavage of the C-NO₂ bond. dtic.mil The presence of ortho substituents can introduce alternative decomposition or rearrangement pathways. For instance, o-nitrotoluene can undergo an intramolecular rearrangement to form anthranil. dtic.mil

Advanced Spectroscopic and Diffraction Characterization of 2 Chloro 3 Bromo 6 Iodonitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 2-Chloro-3-bromo-6-iodonitrobenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its molecular framework.

The ¹H NMR spectrum of 2-Chloro-3-bromo-6-iodonitrobenzene is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are significantly influenced by the electronic effects of the four different substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields the protons, shifting their resonance to a lower field (higher ppm). Halogens also exert an inductive electron-withdrawing effect, further contributing to the deshielding of the aromatic protons.

The two protons are in a meta relationship to each other. In the absence of experimental data, the predicted chemical shifts can be estimated based on incremental substituent effects on the benzene ring. The proton adjacent to the iodine and nitro groups is expected to be the most deshielded due to the combined electron-withdrawing nature of these groups and the anisotropy effect of the nitro group. The other proton, situated between the chloro and bromo substituents, would also be significantly deshielded.

The spin-spin coupling between these two meta protons would result in a doublet for each signal, with a small coupling constant (J), typically in the range of 2-3 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for 2-Chloro-3-bromo-6-iodonitrobenzene

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.0 - 8.3 | Doublet (d) | ~2-3 |

| H-5 | 7.8 - 8.1 | Doublet (d) | ~2-3 |

Note: The chemical shift values are estimates based on analogous compounds and substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-Chloro-3-bromo-6-iodonitrobenzene, six distinct signals are expected, corresponding to the six carbon atoms of the benzene ring. Four of these signals will represent the quaternary carbons directly bonded to the substituents (C-1, C-2, C-3, and C-6), while the remaining two will correspond to the carbons bearing a proton (C-4 and C-5).

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents. The carbon atom bonded to the nitro group (C-6) is expected to be significantly deshielded and appear at a low field. The carbons attached to the halogens will also be deshielded, with the extent of deshielding generally following the order of electronegativity (Cl > Br > I), although other factors such as the "heavy atom effect" of iodine can cause deviations from this trend. The carbons bearing protons (C-4 and C-5) will have chemical shifts influenced by the neighboring substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-3-bromo-6-iodonitrobenzene

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Br) | 115 - 125 |

| C-2 (C-Cl) | 130 - 140 |

| C-3 (C-I) | 90 - 100 |

| C-4 (C-H) | 125 - 135 |

| C-5 (C-H) | 120 - 130 |

| C-6 (C-NO₂) | 145 - 155 |

Note: The chemical shift values are estimates based on analogous compounds and substituent effects. Actual experimental values may vary.

To definitively assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the two aromatic proton signals, confirming their spin-spin coupling and their meta relationship. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net The HSQC spectrum of 2-Chloro-3-bromo-6-iodonitrobenzene would show two cross-peaks, one connecting the H-4 proton to the C-4 carbon, and the other connecting the H-5 proton to the C-5 carbon. This allows for the unambiguous assignment of the proton-bearing carbons. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The nitro group (-NO₂) has two very strong and characteristic stretching vibrations that are readily identifiable in the IR spectrum.

Asymmetric Stretching (ν_as(NO₂)): This vibration typically appears as a strong band in the region of 1500-1570 cm⁻¹. nih.gov For 2-Chloro-3-bromo-6-iodonitrobenzene, this band is expected to be prominent.

Symmetric Stretching (ν_s(NO₂)): This vibration gives rise to a strong band in the 1300-1370 cm⁻¹ region. nih.gov

The exact positions of these bands can be influenced by the electronic environment created by the other substituents on the aromatic ring.

Table 3: Characteristic IR and Raman Frequencies for the Nitro Group in 2-Chloro-3-bromo-6-iodonitrobenzene

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Weak or inactive |

| Symmetric NO₂ Stretch | 1330 - 1370 | Strong |

Note: The frequency ranges are based on typical values for aromatic nitro compounds.

The stretching vibrations of the carbon-halogen bonds (C-Cl, C-Br, C-I) also give rise to characteristic bands in the IR and Raman spectra, although they are generally weaker than the nitro group vibrations.

C-Cl Stretching: This vibration is typically observed in the range of 600-800 cm⁻¹.

C-Br Stretching: This mode appears at lower frequencies, usually in the 500-600 cm⁻¹ region.

C-I Stretching: The C-I stretching vibration is found at even lower wavenumbers, typically below 500 cm⁻¹.

The aromatic ring itself has several characteristic vibrational modes, including the "ring breathing" vibrations, which involve the concerted expansion and contraction of the entire ring. These vibrations are often strong in the Raman spectrum and can be found in the fingerprint region of the spectrum (below 1600 cm⁻¹). The precise frequencies of these modes are sensitive to the substitution pattern and the nature of the substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For a complex molecule like 2-chloro-3-bromo-6-iodonitrobenzene, mass spectrometry provides definitive evidence of its elemental composition and offers insights into its chemical stability through the analysis of its fragmentation patterns.

Under electron ionization (EI), the molecule is expected to undergo several key fragmentation pathways. The fragmentation of nitroaromatic compounds is well-documented and typically involves the loss of the nitro group (NO₂) or its components. nih.govresearchgate.netyoutube.com Common fragmentation pathways for halogenated aromatic compounds also include the loss of halogen radicals. libretexts.orgyoutube.com For 2-chloro-3-bromo-6-iodonitrobenzene, primary fragmentation would likely involve the loss of the NO₂ group (a loss of 46 amu), the loss of a bromine radical (79/81 amu), an iodine radical (127 amu), or a chlorine radical (35/37 amu). Due to the ortho positioning of the chloro and nitro groups, "ortho effects" might lead to unique fragmentation patterns, such as the loss of NOCl. nih.gov Further fragmentation could involve the sequential loss of other halogens or the cleavage of the aromatic ring itself.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula. The molecular formula for 2-chloro-3-bromo-6-iodonitrobenzene is C₆H₂BrClINO₂. nih.gov

By calculating the exact mass based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹²⁷I, ¹⁶O), the monoisotopic mass can be determined with great precision. This measured value can then be compared to the theoretical mass to confirm the elemental composition.

Table 1: Theoretical Mass Data for 2-Chloro-3-bromo-6-iodonitrobenzene

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₂BrClINO₂ |

| Average Molecular Weight | 362.35 g/mol nih.gov |

| Monoisotopic Mass | 360.80022 Da nih.gov |

Data sourced from PubChem.

The ability of HRMS to provide such precise mass data is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Isotopic Abundance Patterns for Identification of Multiple Halogen Atoms

A key feature in the mass spectrum of 2-chloro-3-bromo-6-iodonitrobenzene is the distinctive isotopic pattern caused by the natural abundance of chlorine and bromine isotopes. Chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), in an approximate 3:1 ratio. whitman.eduucalgary.ca Bromine also has two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in a nearly 1:1 ratio. whitman.eduucalgary.ca Iodine, however, is monoisotopic, existing only as ¹²⁷I. whitman.edu

The presence of one chlorine atom and one bromine atom results in a characteristic cluster of peaks for the molecular ion (M). This cluster will have peaks at M, M+2, and M+4, with a predictable intensity ratio. youtube.com The M peak corresponds to the molecule containing ³⁵Cl and ⁷⁹Br. The M+2 peak is a combination of molecules containing either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br. The M+4 peak corresponds to the molecule containing the heavier isotopes of both halogens, ³⁷Cl and ⁸¹Br.

Table 2: Predicted Isotopic Abundance Pattern for the Molecular Ion of a Compound Containing One Chlorine and One Bromine Atom

| Peak | Isotopic Composition | Relative Intensity Ratio |

|---|---|---|

| M | ³⁵Cl, ⁷⁹Br | 3 |

| M+2 | (³⁷Cl, ⁷⁹Br) + (³⁵Cl, ⁸¹Br) | 4 |

| M+4 | ³⁷Cl, ⁸¹Br | 1 |

This theoretical pattern provides a clear fingerprint for the presence of one chlorine and one bromine atom in the molecule. youtube.compearson.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores.

Chromophoric Analysis of the Nitroaromatic System

The principal chromophore in 2-chloro-3-bromo-6-iodonitrobenzene is the nitroaromatic system. The nitrobenzene (B124822) moiety itself gives rise to characteristic absorption bands in the UV spectrum. acs.org These absorptions are primarily due to two types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic ring. For nitrobenzene, a strong band appears around 240 nm. acs.org

n → π* transitions: These are lower-intensity, longer-wavelength absorptions arising from the excitation of a non-bonding electron from an oxygen atom of the nitro group to an antibonding π* orbital of the ring. This transition is often observed as a weak shoulder.

The halogen atoms (Cl, Br, I) and the nitro group (NO₂) act as auxochromes, modifying the absorption characteristics of the benzene chromophore. These substituents, through inductive and resonance effects, can shift the absorption maxima (λmax) and alter their intensities. The combined electronic effects of the electron-withdrawing nitro group and the halogens are expected to result in a complex UV-Vis spectrum. iu.edu Steric hindrance between the bulky adjacent substituents may force the nitro group out of the plane of the benzene ring, which would decrease the electronic conjugation and potentially lead to a blue shift (a shift to a shorter wavelength) and a decrease in absorption intensity compared to a planar analogue. iu.edu

Solvent Effects on Electronic Absorption Maxima

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule. youtube.comslideshare.netneliti.com This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states.

For π → π* transitions , the excited state is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a shift of the absorption maximum to a longer wavelength, known as a bathochromic or red shift. youtube.com

For n → π* transitions , the ground state is typically more stabilized by polar solvents through hydrogen bonding or dipole-dipole interactions with the non-bonding electrons. This increases the energy gap to the excited state, causing a shift to a shorter wavelength, known as a hypsochromic or blue shift. youtube.com

Table 3: Hypothetical Solvent Effects on the Absorption Maxima (λmax) of 2-Chloro-3-bromo-6-iodonitrobenzene

| Solvent | Polarity | Expected Shift for π → π* | Hypothetical λmax (π → π*) | Expected Shift for n → π* | Hypothetical λmax (n → π*) |

|---|---|---|---|---|---|

| Hexane | Non-polar | Reference | ~245 nm | Reference | ~340 nm |

| Ethanol | Polar Protic | Red Shift | ~255 nm | Blue Shift | ~330 nm |

| Water | Highly Polar Protic | Red Shift | ~260 nm | Blue Shift | ~325 nm |

This table illustrates the general principles of solvent effects. Actual values would need to be determined experimentally.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of 2-chloro-3-bromo-6-iodonitrobenzene is not publicly available in the Cambridge Structural Database (CSD), analysis of closely related structures, such as 1,3-dibromo-2-iodo-5-nitrobenzene, provides significant insight into the expected molecular architecture and intermolecular interactions. iucr.org

In the solid state, the benzene ring would be largely planar. However, significant steric strain caused by the three large, adjacent substituents (chloro, bromo, and nitro groups) would likely force the nitro group to twist out of the plane of the aromatic ring. This would be evidenced by a C-C-N-O dihedral angle significantly different from 0° or 180°. Bond lengths and angles would be influenced by the electronic nature and size of the substituents.

Scientific Data Unvailable for 2-Chloro-3-bromo-6-iodonitrobenzene

Following a comprehensive search of scholarly articles and crystallographic databases, no specific experimental data regarding the advanced spectroscopic and diffraction characterization of 2-chloro-3-bromo-6-iodonitrobenzene could be located. As a result, the generation of a detailed article with the requested data tables on bond lengths, bond angles, torsional angles, and analysis of intermolecular interactions is not possible at this time.

The requested information relies on specific, detailed research findings from X-ray crystallography and related spectroscopic studies. The absence of such published data for this particular compound prevents a scientifically accurate and verifiable response that adheres to the user's strict requirements for detailed research findings and data tables.

Further research or the publication of experimental results on 2-chloro-3-bromo-6-iodonitrobenzene would be required to provide the specific details requested in the article outline.

Computational Chemistry and Theoretical Studies on 2 Chloro 3 Bromo 6 Iodonitrobenzene

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine a molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms.

Prediction of Stable Conformational Isomers and Energy Landscapes

For a molecule like 2-Chloro-3-bromo-6-iodonitrobenzene, with a nitro group that can rotate relative to the benzene (B151609) ring, multiple conformational isomers may exist. DFT calculations could predict the geometries of these isomers and their relative stabilities by mapping the potential energy surface as a function of the key dihedral angles. This analysis would identify the most stable conformer and the energy barriers between different conformations. researchgate.netufms.brnobelprize.org However, no studies detailing the conformational analysis or energy landscape for 2-Chloro-3-bromo-6-iodonitrobenzene are available in the published literature.

Comparison with Experimental Structural Parameters from X-ray Diffraction

The accuracy of DFT-optimized geometries is often validated by comparing calculated bond lengths and angles with experimental data obtained from X-ray crystallography. globalresearchonline.netwuxibiology.com This comparison is crucial for benchmarking the chosen DFT functional and basis set. A search for the crystal structure of 2-Chloro-3-bromo-6-iodonitrobenzene has not yielded any publicly available crystallographic data. Therefore, a direct comparison between theoretical and experimental structural parameters for this specific molecule cannot be performed.

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, providing insights into its chemical reactivity and electronic properties.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. wuxibiology.comresearchgate.netrhhz.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. wuxibiology.comresearchgate.netrhhz.net Computational studies on other nitroaromatic compounds have shown how substituents influence these orbital energies. researchgate.netrhhz.net For 2-Chloro-3-bromo-6-iodonitrobenzene, specific calculations of the HOMO-LUMO energies and the energy gap have not been reported.

A general representation of HOMO-LUMO analysis for a hypothetical molecule is provided in the table below.

| Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap | The difference in energy between the HOMO and LUMO. |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. dtic.milnih.govmdpi.com Red areas indicate negative potential, attractive for electrophiles, while blue areas show positive potential, attractive for nucleophiles. An MEP analysis of 2-Chloro-3-bromo-6-iodonitrobenzene would reveal the electron-rich and electron-deficient regions, providing insight into its intermolecular interactions. dtic.milnih.govmdpi.com Such an analysis for this specific compound is not available in the literature.

The following table describes the general interpretation of an MEP surface.

| Color | Potential | Implication for Reactivity |

| Red | Negative | Electron-rich; attractive to electrophiles. |

| Blue | Positive | Electron-deficient; attractive to nucleophiles. |

| Green | Neutral | Region of near-zero potential. |

Charge Distribution and Atomic Partial Charges (e.g., Mulliken Population Analysis)

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, which provides information about the distribution of electrons among the atoms. researchgate.netniscpr.res.inwikipedia.org This analysis can help in understanding the electrostatic properties and bonding characteristics of the molecule. While it is a commonly used method, it is known to be sensitive to the choice of basis set. wikipedia.orgq-chem.com There are no published studies that report the Mulliken atomic charges or any other partial charge scheme for 2-Chloro-3-bromo-6-iodonitrobenzene.

A general table for Mulliken atomic charges is shown below.

| Atom | Partial Charge (arbitrary units) |

| C1 | |

| C2 | |

| C3 | |

| C4 | |

| C5 | |

| C6 | |

| N | |

| O1 | |

| O2 | |

| Cl | |

| Br | |

| I |

No specific data is available for 2-Chloro-3-bromo-6-iodonitrobenzene.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like 2-Chloro-3-bromo-6-iodonitrobenzene. Through methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), it is possible to simulate various spectra, offering insights that complement and guide experimental work.

Computational Vibrational Spectroscopy (IR, Raman) and Normal Mode Analysis

Vibrational spectroscopy is a fundamental technique for molecular characterization. chemistryviews.org Computational methods, particularly DFT using functionals like B3LYP, can accurately predict the infrared (IR) and Raman spectra of molecules. researchgate.netnih.gov These calculations determine the vibrational frequencies and their corresponding intensities, which arise from the molecular dipoles and polarizabilities changing during a vibration.

A normal mode analysis is performed to assign these calculated frequencies to specific atomic motions within the molecule, such as stretching, bending, and torsional modes. mdpi.comnih.gov For 2-Chloro-3-bromo-6-iodonitrobenzene, key vibrational modes include the symmetric and asymmetric stretches of the nitro (NO₂) group, C-H stretching and bending modes of the benzene ring, and the characteristic stretching vibrations of the carbon-halogen (C-Cl, C-Br, C-I) bonds. researchgate.netresearchgate.net The heavy iodine atom results in a C-I stretching frequency that is significantly lower than those for C-Br and C-Cl. DFT calculations can model these frequencies with good accuracy, although scaling factors are sometimes applied to better match experimental data. researchgate.netnih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for 2-Chloro-3-bromo-6-iodonitrobenzene This table presents theoretically estimated vibrational frequencies based on DFT calculations for analogous halogenated nitrobenzene (B124822) compounds. Actual values require specific calculations for the target molecule.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Asymmetric Stretch | -NO₂ | 1530 - 1570 | Strong | Medium |

| Symmetric Stretch | -NO₂ | 1330 - 1370 | Very Strong | Strong |

| Aromatic C-H Stretch | Ar-H | 3050 - 3150 | Medium | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretch | Ar-NO₂ | 840 - 880 | Medium | Medium |

| C-Cl Stretch | Ar-Cl | 680 - 750 | Strong | Medium |

| C-Br Stretch | Ar-Br | 550 - 650 | Strong | Weak |

| C-I Stretch | Ar-I | 500 - 580 | Strong | Very Weak |

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, from which chemical shifts (δ) are derived. github.ioyoutube.comgaussian.comimist.ma

For 2-Chloro-3-bromo-6-iodonitrobenzene, there are two distinct aromatic protons (H-4 and H-5). Their chemical shifts are influenced by the combined electronic effects of the four substituents. The nitro group is a strong electron-withdrawing group via both resonance (-R) and inductive (-I) effects, which deshields the protons, shifting them downfield. chemistryviews.orgnih.gov Halogens also exhibit an inductive withdrawing effect, but their resonance effect involves donation from their lone pairs (+R). The net effect on proton chemical shifts can be complex. core.ac.uk Computational models can dissect these contributions to predict the final chemical shifts. nih.govstackexchange.com Similarly, the shifts for the six unique carbon atoms can be predicted, with the carbon atoms directly bonded to electronegative substituents (C-1 to C-3, C-6) showing significant downfield shifts. nih.gov

In addition to chemical shifts, spin-spin coupling constants (J-couplings) between neighboring nuclei (e.g., between H-4 and H-5) can also be computed, providing further structural confirmation. gaussian.com

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts for 2-Chloro-3-bromo-6-iodonitrobenzene Estimates are based on additive models and DFT calculations of similar compounds, referenced to TMS. The actual values depend on the specific computational method and solvent model used.

| Nucleus | Substituent Effects | Estimated Chemical Shift (δ, ppm) |

| ¹H NMR | ||

| H-4 | Deshielded by ortho-Br and meta-NO₂, shielded by para-Cl | 7.6 - 7.9 |

| H-5 | Deshielded by ortho-I and meta-Cl | 7.9 - 8.2 |

| ¹³C NMR | ||

| C-1 (-NO₂) | Strong deshielding by -NO₂ | 148 - 152 |

| C-2 (-Cl) | Deshielding by -Cl | 130 - 134 |

| C-3 (-Br) | Deshielding by -Br | 120 - 124 |

| C-4 | Influenced by adjacent C-Br and C-H | 128 - 132 |

| C-5 | Influenced by adjacent C-I and C-H | 133 - 137 |

| C-6 (-I) | Deshielding by -I | 95 - 100 |

Simulation of UV-Vis Spectra and Electronic Excitation Energies

Time-dependent DFT (TD-DFT) is the workhorse method for simulating UV-Vis absorption spectra by calculating the energies of electronic excitations from the ground state to various excited states. researchgate.netmedium.commdpi.com The spectrum of a nitroaromatic compound like 2-Chloro-3-bromo-6-iodonitrobenzene is expected to be dominated by π→π* transitions associated with the benzene ring and n→π* transitions involving the non-bonding electrons of the nitro group's oxygen atoms. acs.orgnih.gov

The strong electron-withdrawing nitro group, in conjugation with the benzene ring, typically gives rise to a strong absorption band (the 'B-band') in the UV region. royalsocietypublishing.org Computational studies on nitrobenzene show this band around 240-260 nm. acs.orgnih.gov The presence of halogens is expected to cause a bathochromic (red) shift in these absorptions. A weaker n→π* transition is also expected at longer wavelengths, often above 300 nm. acs.org TD-DFT calculations can predict the maximum absorption wavelengths (λ_max) and the oscillator strengths (f), which correspond to the intensity of the absorption bands. youtube.com

Table 3: Predicted Principal Electronic Transitions for 2-Chloro-3-bromo-6-iodonitrobenzene Based on TD-DFT calculations of nitrobenzene and halogenated aromatics. Values are illustrative and sensitive to the chosen functional, basis set, and solvent model.

| Transition Type | Orbitals Involved | Predicted λ_max (nm) | Oscillator Strength (f) |

| n → π | Lone pair (NO₂) → π (Ring/NO₂) | 330 - 360 | Low (~0.01-0.03) |

| π → π | π (Ring) → π (Ring/NO₂) | 270 - 290 | Medium (~0.1-0.2) |

| π → π* (Charge Transfer) | π (Ring) → π* (NO₂) | 240 - 260 | High (>1.0) |

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is a powerful asset for investigating the reactivity of 2-Chloro-3-bromo-6-iodonitrobenzene, allowing for the detailed exploration of reaction mechanisms, the identification of transient intermediates, and the prediction of kinetic outcomes.

Determination of Transition States and Activation Barriers for Key Transformations

A key reaction for nitro-activated aryl halides is Nucleophilic Aromatic Substitution (S_NAr). Computational methods can map the potential energy surface for such a reaction, identifying reactants, products, intermediates, and, crucially, transition states (TS). scirp.org A transition state is a first-order saddle point on the energy surface, representing the highest energy barrier along the minimum energy reaction path. researchgate.net

For the S_NAr reaction of 2-Chloro-3-bromo-6-iodonitrobenzene with a nucleophile (e.g., methoxide, NH₃), the mechanism typically involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. DFT calculations can determine the geometry and energy of the transition state leading to this intermediate. The energy difference between the reactants and this transition state defines the activation barrier (ΔE‡), which is the primary determinant of the reaction rate. researchgate.net A lower activation barrier implies a faster reaction.

Table 4: Hypothetical Calculated Reaction Profile for S_NAr at the C-Cl Position Illustrative energy values (in kcal/mol) for the reaction with a generic nucleophile (Nu⁻), based on typical DFT calculations for S_NAr reactions.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2-Chloro-3-bromo-6-iodonitrobenzene + Nu⁻ | 0.0 |

| Transition State 1 (TS1) | Formation of Meisenheimer Complex | +15.5 |

| Meisenheimer Complex | Nucleophile attached to C-Cl | -8.0 |

| Transition State 2 (TS2) | Expulsion of Chloride leaving group | +12.0 |

| Products | 2-Nu-3-bromo-6-iodonitrobenzene + Cl⁻ | -15.0 |

Energetic Profiles for Competing Reaction Pathways

The presence of three different halogen substituents (Cl, Br, I) on the ring introduces the possibility of competing reaction pathways, where a nucleophile could potentially substitute any of the three halogens. Computational chemistry can be used to predict the regioselectivity of such a reaction by comparing the energetic profiles of each pathway. researchgate.netresearchgate.net

This involves calculating the activation barrier (ΔE‡) for the nucleophilic attack at each of the three carbon atoms bearing a halogen (C-2, C-3, and C-6). The pathway with the lowest activation barrier will be the most kinetically favorable and will yield the major product. In S_NAr reactions, the rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex. The stability of the leaving group becomes more important in the second step (expulsion of the halide). The C-I bond is the weakest, making iodide the best leaving group among the halogens, which often favors substitution at the iodine-bearing carbon. However, the strong electron-withdrawing effect of the nitro group primarily activates the ortho (C-6) and para positions (C-4, which is unsubstituted). Therefore, the attack at C-6 (ortho to NO₂) is significantly activated. DFT calculations can quantify these competing effects precisely.

Table 5: Illustrative Calculated Activation Energies for Competing S_NAr Pathways Relative activation energies (ΔE‡) are compared for nucleophilic attack at the three halogen-substituted positions. The pathway with the lowest ΔE‡ is predicted to be the dominant one.

| Reaction Pathway | Position of Attack | Leaving Group | Predicted Relative Activation Energy (ΔE‡, kcal/mol) | Predicted Outcome |

| Pathway 1 | C-6 | I⁻ | 0.0 (Reference) | Major Product |

| Pathway 2 | C-2 | Cl⁻ | +2.5 | Minor Product |

| Pathway 3 | C-3 | Br⁻ | +5.0 | Trace Product |

Advanced Research Applications and Future Directions for Polyhalogenated Nitrobenzenes

Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis

The strategic placement of three different halogens and a nitro group on a benzene (B151609) ring makes 2-Chloro-3-bromo-6-iodonitrobenzene a powerful and versatile intermediate for constructing complex molecular frameworks. nih.govsynquestlabs.com The distinct reactivity of each functional group allows for a programmed, sequential approach to molecular assembly.

A primary pathway for the derivatization of 2-Chloro-3-bromo-6-iodonitrobenzene involves the transformation of its nitro group. The nitro functionality is readily reduced to an amino group (–NH₂) under standard conditions, such as catalytic hydrogenation or treatment with metals like tin or iron in acidic media, to yield 4-bromo-2-chloro-6-iodoaniline. wikipedia.org This resulting aniline (B41778) is a key building block in its own right, serving as a precursor for diazonium salts which can be converted into a wide array of other functional groups.

Furthermore, the halogen substituents can be replaced to introduce other functionalities. Nucleophilic aromatic substitution reactions can convert the halogens to hydroxyl groups (–OH) to form substituted phenols, or to alkoxy groups (–OR) to form ethers. The reactivity of the halogens in such substitutions is heavily influenced by the electron-withdrawing nitro group and generally follows the order of the carbon-halogen bond strength: C–I > C–Br > C–Cl. This differential reactivity allows for selective substitution under carefully controlled conditions.

The presence of three distinct halogen atoms (iodine, bromine, and chlorine) is particularly valuable for modern cross-coupling methodologies. The significant differences in the reactivity of the C–I, C–Br, and C–Cl bonds toward transition-metal catalysts (typically palladium or copper) enable the development of sequential, site-selective coupling reactions. For instance, a Suzuki or Sonogashira coupling can be performed selectively at the more reactive C–I bond, leaving the C–Br and C–Cl bonds intact for subsequent, different coupling reactions. This stepwise approach allows for the controlled and predictable synthesis of highly substituted, unsymmetrical biaryls, terphenyls, and other complex aromatic systems that would be difficult to access through other means. researchgate.net

Following the reduction of the nitro group to an aniline, the resulting polyhalogenated aniline can serve as a scaffold for building various heterocyclic systems. For example, intramolecular cyclization reactions involving the amino group and a suitably introduced side chain on an adjacent position can lead to the formation of indoles, quinolines, or benzodiazepines, depending on the specific reaction partners.

Exploration in Materials Science Research

The electronic properties inherent to polyhalogenated nitroaromatics make them attractive targets for the development of new materials with tailored optical and electronic characteristics.

2-Chloro-3-bromo-6-iodonitrobenzene is an intrinsically electron-deficient molecule. This is due to the strong electron-withdrawing effects of both the nitro group (via resonance and induction) and the halogen atoms (primarily via induction). This pronounced electron deficiency makes it, or its derivatives, an ideal candidate for use as a monomer in polymerization reactions. When copolymerized with electron-rich monomers, it can lead to the formation of donor-acceptor polymers. These materials often exhibit interesting charge-transfer properties and are crucial for applications in organic electronics.

The development of advanced materials for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the synthesis of novel, highly functionalized organic molecules. google.com Polyhalogenated aromatics are valuable precursors in this field. Through cross-coupling reactions, the halogen atoms on 2-Chloro-3-bromo-6-iodonitrobenzene can be replaced with various aromatic or heterocyclic groups to construct larger, conjugated systems. google.com The presence of heavy atoms like bromine and iodine can enhance spin-orbit coupling, which is a desirable property for developing efficient phosphorescent emitters used in OLEDs. The ability to precisely tune the molecular structure through selective derivatization allows for the fine-tuning of electronic properties like the HOMO/LUMO energy levels, which is critical for optimizing device performance.

Methodology Development in Advanced Organic Synthesis

The unique and complex substitution pattern of 2-Chloro-3-bromo-6-iodonitrobenzene makes it an ideal substrate for the development and validation of new synthetic methodologies. The challenge of achieving high selectivity in reactions involving multiple, similar functional groups drives innovation in catalyst design and reaction optimization.

Chemists can use this molecule as a benchmark to test the selectivity of new catalytic systems for cross-coupling reactions. A truly selective catalyst would be able to differentiate between the C–I, C–Br, and C–Cl bonds, allowing for a programmed, one-pot, multi-step synthesis where different aromatic partners are sequentially added. For example, a research goal could be to develop a palladium catalyst system that facilitates a Suzuki reaction at the C–I bond at room temperature, a subsequent Stille reaction at the C–Br bond upon heating to 50°C, and a final Buchwald-Hartwig amination at the C–Cl bond at a higher temperature, all in a single reaction vessel. Success with a challenging substrate like 2-Chloro-3-bromo-6-iodonitrobenzene would demonstrate a significant advance in synthetic methodology.

Design of New Halogenation and Nitration Protocols with Enhanced Selectivity

The synthesis of polysubstituted benzenes, particularly those with multiple different halogen atoms and a nitro group like 2-Chloro-3-bromo-6-iodonitrobenzene, presents a significant challenge in controlling regioselectivity. Traditional electrophilic aromatic substitution reactions often yield a mixture of isomers, necessitating complex purification steps. Consequently, a major research focus is the development of highly selective halogenation and nitration protocols.

Recent advancements aim to overcome the limitations of classical methods, which frequently rely on harsh conditions and produce substantial waste. researchgate.net Modern strategies often employ solid supports and catalysts to enhance yield and selectivity. acs.org For instance, the use of zeolites as solid inorganic catalysts in the nitration of halogenobenzenes has demonstrated the ability to produce high yields with significant para-selectivity in a cleaner process. researchgate.net These solid acids can provide shape-selective catalytic environments, favoring the formation of specific isomers within their pores.

Another promising avenue is the development of ipso-nitration techniques, where a functional group other than hydrogen is replaced by a nitro group. A recently developed photocatalytic method allows for the site-selective ipso-nitration of aryl germanes, which notably tolerates the presence of halogens (Br, Cl) on the aromatic ring. acs.org This highlights a move towards programmable syntheses where different functional handles can be addressed selectively.

Table 1: Comparison of Traditional vs. Modern Nitration Methodologies for Halogenated Benzenes

| Feature | Traditional Method (e.g., Mixed Acid) | Modern Method (e.g., Zeolite-Catalyzed) |

|---|---|---|

| Reagents | Concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) | Liquid Nitrogen Dioxide (NO₂) and Oxygen (O₂) with a zeolite catalyst. researchgate.net |

| Selectivity | Often low, leading to mixtures of ortho, meta, and para isomers. | High para-selectivity can be achieved due to catalyst structure. researchgate.net |

| Conditions | Harsh, strongly acidic conditions. | Milder reaction conditions. |

| Waste | Generates large volumes of acidic waste requiring neutralization. | Catalyst is recyclable, reducing waste streams. researchgate.net |

| Example Outcome | Nitration of bromobenzene (B47551) yields a mixture of 2-nitrobromobenzene and 4-nitrobromobenzene. | Nitration of bromobenzene using zeolite Hβ yields predominantly 4-nitrobromobenzene. researchgate.net |

Catalyst Development for Highly Specific Transformations of Polyhalogenated Systems

The functionalization of polyhalogenated systems often requires catalysts that can operate with high chemo- and regioselectivity, activating specific C-X or C-H bonds without disturbing others. Palladium-based catalysts are renowned for their utility in cross-coupling reactions, but their application can be challenging with polyhalogenated substrates where selective activation is needed.

A key area of development is in selective dehalogenation. Noble metal catalysts, such as palladium or platinum on supports like carbon or silica (B1680970), can be used to selectively replace a bromine atom with hydrogen in the presence of chlorine atoms, a crucial step in synthesizing specific chloroanilines from bromo-chloro precursors. google.com More advanced systems utilize photocatalysis. For example, Pt-Pd bimetallic alloy nanoparticles supported on Ta₂O₅ can, under visible light, promote the dehalogenation of aromatic halides using an alcohol as a hydrogen source. researchgate.net The efficiency of such systems can be tuned by altering the metal ratio in the alloy, offering a sophisticated level of control. researchgate.net

The development of novel photocatalysts is also enabling unprecedented transformations. ims.ac.jp These catalysts can activate substrates through single-electron transfer (SET) processes, allowing for reactions under mild, aqueous conditions. This approach opens up possibilities for the selective functionalization of complex molecules like polyhalogenated nitrobenzenes, which may be sensitive to traditional, more aggressive reagents.

Table 2: Selected Catalytic Systems for Transformations of Halogenated Aromatics

| Catalyst System | Transformation Type | Key Features |

|---|---|---|

| Palladium on Carbon (Pd/C) with H₂ | Selective Debromination | Can selectively remove bromine over chlorine by catalytic hydrogenation. google.com |

| Pt-Pd/Ta₂O₅ Nanoparticles | Photocatalytic Dehalogenation | Activated by visible light; uses safe hydrogen sources like 2-propanol. researchgate.net |

| Ru(bpy)₃₂ / Blue Light | Photocatalytic Ipso-Nitration | Enables site-selective nitration of aryl germanes while tolerating existing halogen substituents. acs.org |

| Amphiphilic Resin-Dispersed Palladium Nanoparticles | Transfer Hydrogenation | Operates in water, which serves as the hydrogen donor, for reducing various functional groups. ims.ac.jp |

Emerging Research Areas in Polyhalogenated Aromatic Chemistry

Beyond synthetic utility, polyhalogenated aromatics are central to emerging fields that explore nuanced molecular interactions and sustainable chemical practices.

Investigation of Halogen Bonding Interactions in Supramolecular Chemistry

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.govacs.org This phenomenon arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. wikipedia.org In polyhalogenated compounds like 2-Chloro-3-bromo-6-iodonitrobenzene, the presence of electron-withdrawing groups (like the nitro group and other halogens) enhances the positive character of the σ-hole, making the halogen atoms potent halogen bond donors. acs.org

The strength of the halogen bond is tunable and directional, following the general trend I > Br > Cl > F. acs.org This predictability makes halogen bonding a powerful tool in crystal engineering and supramolecular chemistry for constructing well-defined assemblies, liquid crystals, and other functional materials. nih.govnih.gov Researchers are actively exploring how the interplay of multiple halogen atoms on a single aromatic ring can lead to complex and hierarchical supramolecular structures. The defined geometry of these interactions allows for the rational design of materials with specific topologies and properties. nih.gov

Sustainable and Green Chemistry Approaches for Halogenated Compound Synthesis

The synthesis of halogenated compounds has traditionally involved hazardous reagents and solvents, leading to significant environmental concerns. rsc.org Green chemistry principles are now guiding the development of more sustainable synthetic routes. royalsocietypublishing.orgyoutube.com This involves several key strategies:

Safer Reagents: Replacing hazardous elemental halogens (e.g., Cl₂, Br₂) with safer alternatives like N-halosuccinimides or simple halide salts (KCl, KBr) combined with a clean oxidant like hydrogen peroxide. rsc.org

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating. royalsocietypublishing.orgmdpi.com

Benign Solvents and Catalysts: The use of water, ionic liquids, or solvent-free conditions minimizes the use of volatile organic compounds. royalsocietypublishing.orgresearchgate.net Furthermore, employing recyclable, solid-supported catalysts or biocatalysts (enzymes) improves atom economy and reduces waste. mdpi.comresearchgate.net

Atom Economy: Designing reactions, such as direct C-H activation for halogenation, that maximize the incorporation of all starting materials into the final product, thereby minimizing by-products. rsc.org

These approaches are not only environmentally beneficial but also often lead to more efficient and cost-effective syntheses of valuable halogenated intermediates.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 2-Chloro-3-bromo-6-iodonitrobenzene, considering substituent compatibility?

- Methodological Answer : Begin with a nitrobenzene derivative to leverage the nitro group’s meta-directing effects. Introduce halogens sequentially:

- Chlorination : Use FeCl₃-catalyzed electrophilic substitution at low temperatures to minimize side reactions.

- Bromination : Employ N-bromosuccinimide (NBS) under radical initiation to target the ortho position relative to nitro.

- Iodination : Utilize iodonium tetrafluoroborate in a regioselective Friedel-Crafts-type reaction.

Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final product recrystallization in dichloromethane/hexane yields high-purity crystals .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to identify substituent positions (e.g., deshielded aromatic protons adjacent to electron-withdrawing groups).

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and isotopic patterns (Br, Cl, I).

- X-ray Diffraction : For unambiguous structural confirmation, use SHELXL for refinement and WinGX for data processing .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-halogenated nitrobenzene synthesis be addressed computationally?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electron density distribution and predict reactive sites. Compare Fukui indices for electrophilic attack to prioritize halogenation positions. Validate predictions experimentally by isolating intermediates (e.g., mono-brominated derivatives) and analyzing their structures via X-ray crystallography .

Q. What crystallization strategies mitigate disorder caused by bulky substituents?

- Methodological Answer : Optimize solvent polarity (e.g., slow evaporation from DCM/hexane at 4°C) to enhance crystal packing. Use SHELXL’s ADDSYM function to detect missed symmetry and refine thermal displacement parameters. For severe disorder, employ twin refinement (TWIN/BASF commands in SHELXL) .

Q. How to resolve conflicting spectroscopic data suggesting isomer formation?

- Methodological Answer :

- 2D NMR : Perform NOESY to detect spatial proximity between substituents, distinguishing ortho/meta isomers.

- Computational Validation : Simulate NMR chemical shifts (Gaussian 16: GIAO method) and compare with experimental data.

- Mass Spectrometry Imaging (MSI) : Use MALDI-TOF to detect trace isomers in crude mixtures .

Safety and Hazard Mitigation

Q. What precautions are essential during high-temperature reactions involving this compound?

- Methodological Answer :

- Thermal Stability : Avoid temperatures >150°C to prevent decomposition into toxic brominated/iodinated byproducts.

- Protective Equipment : Use fire-resistant lab coats, chemical goggles, and N95 respirators.

- Emergency Protocols : In case of fire, apply water spray to cool containers (not direct streams) and ventilate the area to disperse fumes .

Data Analysis and Contradictions

Q. How to troubleshoot discrepancies in reported synthetic yields across literature methods?

- Methodological Answer :

- Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading) systematically.

- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., iodine stoichiometry impacts yield by ±15%).

- Mechanistic Studies : Use in-situ IR spectroscopy to monitor reaction progress and detect intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.